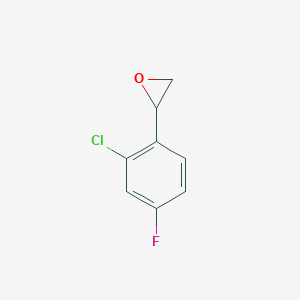

2-(2-Chloro-4-fluorophenyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-Chloro-4-fluorophenyl)oxirane derivatives often involves regioselective ring-opening reactions and can be derived from enantiopure precursors like (2S,3S)-phenylglycidol. The reaction with α-chiral primary and secondary amines through regioselective ring-opening has been documented, showcasing its versatility as a synthetic intermediate (Rodríguez-Escrich et al., 2005).

Molecular Structure Analysis

Detailed structural analysis is crucial for understanding the chemical reactivity and properties of this compound. Studies involving X-ray crystallography and NMR spectroscopy have provided insights into the molecular geometry, confirming the presence of chiral centers and elucidating the stereochemistry of the synthesized compounds. For example, the structure of related fluorinated oxiranes and their derivatives have been characterized to reveal their stepped conformation and molecular geometry (Patel et al., 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(2-Chloro-4-fluorophenyl)oxirane has been studied for its role as a key intermediate in the synthesis of various compounds. For instance, compounds like 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials, require complex synthesis procedures involving molecules similar to this compound. The synthesis processes often encounter challenges such as the need for costly reagents and the formation of undesirable by-products, prompting the development of more practical and safer synthesis methods (Qiu et al., 2009).

Environmental and Toxicological Studies

The toxicological profiles of compounds structurally similar to this compound have been extensively studied. For instance, the environmental behavior and potential toxic effects of chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been a subject of research, particularly in the context of their widespread use as herbicides. These studies help in understanding the environmental impact and health risks associated with these compounds and their derivatives (Stackelberg, 2013).

Applications in Polymer Chemistry

Research has also explored the use of oxiranes, including compounds like this compound, in producing value-added products such as polycarbonate. The copolymerization of oxiranes with carbon dioxide is a significant area of study, considering the environmental benefits of utilizing carbon dioxide, a greenhouse gas, and transforming it into useful products. This area of research is particularly promising in the context of green chemistry and sustainability initiatives (Ang et al., 2015).

Biomedical Research

Fluorophores derived from molecules like this compound are crucial in molecular imaging, particularly in cancer diagnosis. The toxicity of various fluorophores used in molecular imaging has been extensively reviewed to ensure their safe application in vivo. Understanding the toxicological profile of these compounds is critical for their safe and effective use in medical diagnostics and treatment (Alford et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNNXISDFYSCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)